molecular formula C16H14N2O B13882773 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol

Cat. No.: B13882773
M. Wt: 250.29 g/mol
InChI Key: VGGUAZQSPMBCHS-UHFFFAOYSA-N
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Description

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and quinoline rings in its structure imparts unique chemical and physical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-2-carbaldehyde with 3-aminobenzyl alcohol under acidic conditions to form the intermediate, which is then cyclized to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinolines and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

    Quinoline: A nitrogen-containing heterocycle with applications in antimalarial drugs.

    Pyridine: A basic heterocyclic organic compound with a wide range of industrial applications.

    Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of alkaloids.

Uniqueness: 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol is unique due to the combination of pyridine and quinoline rings, which imparts distinct chemical properties. This dual-ring structure allows for versatile functionalization and makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-(4-pyridin-2-ylquinolin-3-yl)ethanol

InChI

InChI=1S/C16H14N2O/c1-11(19)13-10-18-14-7-3-2-6-12(14)16(13)15-8-4-5-9-17-15/h2-11,19H,1H3

InChI Key

VGGUAZQSPMBCHS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=N3)O

Origin of Product

United States

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